molecular formula C22H24N4O2S B3003647 2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896328-24-8

2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B3003647
CAS RN: 896328-24-8
M. Wt: 408.52
InChI Key: URLKDRAVWWKPKE-UHFFFAOYSA-N
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Description

The compounds under analysis are a series of aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties, which have been synthesized to act as inhibitors of carbonic anhydrase (CA) isozymes, particularly the cytosolic hCA I and II, and the tumor-associated hCA IX. These inhibitors are of significant interest due to their potential in developing unconventional anticancer strategies, especially for targeting hypoxic areas of tumors such as clear renal cell carcinoma, which is known for high CA IX expression and resistance to chemotherapy .

Synthesis Analysis

The synthesis of these compounds involves the initial reaction of cyanuric chloride with sulfanilamide, homosulfanilamide, or 4-aminoethylbenzenesulfonamide to produce dichlorotriazinyl-benzenesulfonamides. These intermediates are then derivatized through reactions with various nucleophiles, including water, methylamine, aliphatic alcohols, ammonia, hydrazine, primary and secondary amines, amino acid derivatives, or phenol. The resulting library of sulfonamides with triazinyl moieties represents a diverse set of potential CA inhibitors .

Molecular Structure Analysis

The structure-activity relationship (SAR) of these sulfonamides is relatively straightforward. Compounds with compact moieties attached to the triazine ring, such as amino, hydrazino, ethylamino, dimethylamino, or amino acyl groups, tend to be more active. In contrast, those with bulkier groups like n-propyl, n-butyl, diethylaminoethyl, piperazinylethyl, pyridoxal amine, or phenoxy are less effective as inhibitors of hCA I, II, and IX .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these sulfonamides are crucial for their inhibitory activity. The choice of nucleophiles in the derivatization step affects the potency and selectivity of the inhibitors. For instance, the chlorotriazinyl-sulfanilamide and the bis-ethoxytriazinyl derivatives of sulfanilamide/homosulfanilamide have shown high selectivity ratios for CA IX over CA II, indicating that the chemical modifications can be tailored to target specific isozymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these sulfonamides, such as solubility, stability, and binding affinity, are directly related to their inhibitory activity against CA isozymes. The compounds have shown inhibition constants (K(I)s) in the nanomolar range, with some derivatives exhibiting subnanomolar affinity for hCA IX. The selectivity ratios for CA IX over CA II inhibition range from 23.33 to 706, suggesting that these compounds can be fine-tuned to preferentially inhibit tumor-associated CA isozymes over cytosolic ones .

properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-16-7-12-26-19(13-16)23-21(24-22(26)28)29-15-20(27)25-10-8-18(9-11-25)14-17-5-3-2-4-6-17/h2-7,12-13,18H,8-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLKDRAVWWKPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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